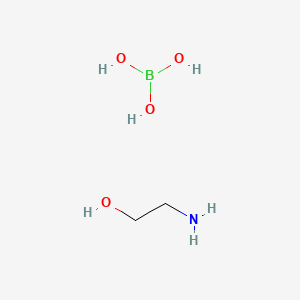
(2-Hydroxyethyl)ammonium dihydrogen orthoborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a borate ester formed from the reaction of boric acid and 2-aminoethanol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is typically synthesized through the reaction of boric acid (H₃BO₃) with 2-aminoethanol (C₂H₇NO). The reaction is carried out in an aqueous medium, where boric acid and 2-aminoethanol are mixed in a 1:1 molar ratio. The reaction proceeds at room temperature, and the product is obtained by evaporating the solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified through crystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different borate esters.
Reduction: It can be reduced to simpler borate compounds.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borate esters, while substitution reactions can produce a variety of substituted borate compounds .
Scientific Research Applications
(2-Hydroxyethyl)ammonium dihydrogen orthoborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. It may also interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine borate: Similar in structure but differs in the ratio of boric acid to ethanolamine.
Monoethanolamine borate: Another related compound with different stoichiometry and properties.
Uniqueness
(2-Hydroxyethyl)ammonium dihydrogen orthoborate is unique due to its specific molecular structure and the balance of boric acid and 2-aminoethanol. This gives it distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
68586-07-2 |
|---|---|
Molecular Formula |
C2H7NO.BH3O3 C2H10BNO4 |
Molecular Weight |
122.92 g/mol |
IUPAC Name |
2-aminoethanol;boric acid |
InChI |
InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |
InChI Key |
QIDCRGDFWRMBJC-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)O.C(CO)N |
physical_description |
Liquid, Other Solid; Other Solid; Liquid Liquid |
Related CAS |
68797-44-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


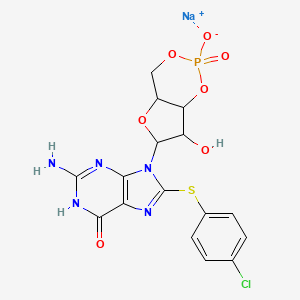
![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
![(Z)-2-Butenedioic acid hydrogen 1-[2-[(1-oxododecyl)amino]ethyl] ester](/img/structure/B12298114.png)
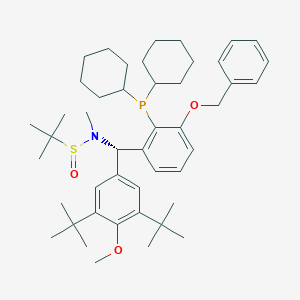
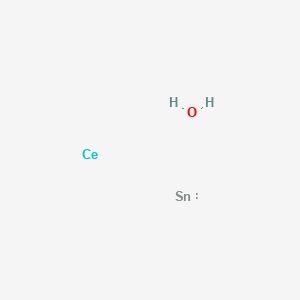
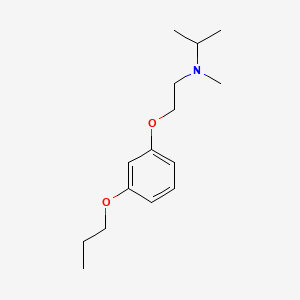
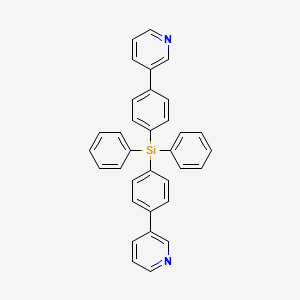
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
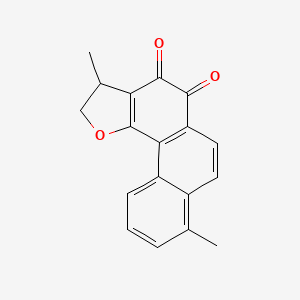
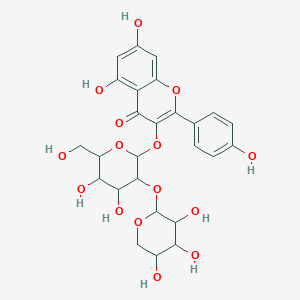
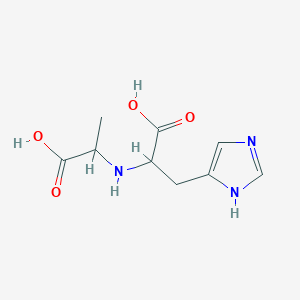
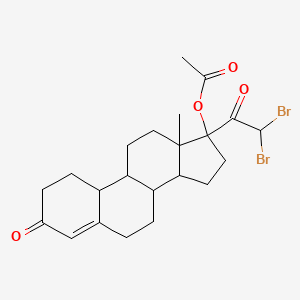
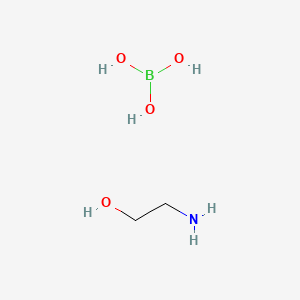
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
